molecular formula C8H17NO2S B13084969 4-(Propane-2-sulfonyl)piperidine

4-(Propane-2-sulfonyl)piperidine

Cat. No.: B13084969
M. Wt: 191.29 g/mol
InChI Key: DLDLIKJDRQJBEB-UHFFFAOYSA-N
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Description

4-(Propane-2-sulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propane-2-sulfonyl)piperidine typically involves the reaction of piperidine with propane-2-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Propane-2-sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(Propane-2-sulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Propane-2-sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound of 4-(Propane-2-sulfonyl)piperidine.

    Piperine: Another piperidine derivative with known biological activities.

    4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: A class of compounds with anticancer properties.

Uniqueness

This compound is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule for medicinal chemistry research.

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

4-propan-2-ylsulfonylpiperidine

InChI

InChI=1S/C8H17NO2S/c1-7(2)12(10,11)8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3

InChI Key

DLDLIKJDRQJBEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1CCNCC1

Origin of Product

United States

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